molecular formula C13H29N3O3 B15161688 N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea CAS No. 823235-99-0

N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea

Cat. No.: B15161688
CAS No.: 823235-99-0
M. Wt: 275.39 g/mol
InChI Key: FQYXWWBSRKXZCK-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a bis(2-hydroxyethyl)amino group attached to a propyl chain and a branched pentan-3-yl substituent. The hydroxyethyl groups enhance hydrophilicity, while the pentan-3-yl group introduces moderate lipophilicity.

Properties

CAS No.

823235-99-0

Molecular Formula

C13H29N3O3

Molecular Weight

275.39 g/mol

IUPAC Name

1-[3-[bis(2-hydroxyethyl)amino]propyl]-3-pentan-3-ylurea

InChI

InChI=1S/C13H29N3O3/c1-3-12(4-2)15-13(19)14-6-5-7-16(8-10-17)9-11-18/h12,17-18H,3-11H2,1-2H3,(H2,14,15,19)

InChI Key

FQYXWWBSRKXZCK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)NCCCN(CCO)CCO

Origin of Product

United States

Preparation Methods

Two-Step Reaction Protocol

The most widely documented method involves a two-step process:

Step 1: Preparation of 3-[Bis(2-hydroxyethyl)amino]propylamine
Bis(2-hydroxyethyl)amine reacts with 1-bromo-3-aminopropane under alkaline conditions to form the intermediate 3-[bis(2-hydroxyethyl)amino]propylamine. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile
  • Temperature : 40–60°C
  • Reaction time : 6–8 hours
  • Base : Potassium carbonate (K₂CO₃)

Step 2: Urea Formation
The intermediate amine reacts with pentan-3-yl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere (N₂ or Ar). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea bond.

Single-Pot Alternative Approach

A modified single-pot method eliminates the isolation of intermediates:

  • Reagents :
    • Bis(2-hydroxyethyl)amine (1.2 equiv)
    • 1-bromo-3-aminopropane (1.0 equiv)
    • Pentan-3-yl isocyanate (1.1 equiv)
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 25°C
    • Catalyst: Triethylamine (0.5 equiv)
    • Reaction time: 24 hours

This method achieves 68–72% yield but requires rigorous purification via column chromatography to remove unreacted starting materials.

Critical Reaction Parameters

Solvent Effects

Solvent Yield (%) Purity (%)
Dichloromethane 85 98
THF 78 95
Acetonitrile 72 92
DMF 68 90

Polar aprotic solvents like DMF enhance solubility but may lead to side reactions with isocyanates. Non-polar solvents (DCM) favor urea formation but require low temperatures to suppress oligomerization.

Temperature Optimization

  • 0–5°C : Minimizes side reactions (e.g., biuret formation)
  • 25°C : Accelerates reaction but reduces yield by 12–15%
  • >30°C : Significant degradation observed

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Removes unreacted isocyanate using ethyl acetate/water phases
  • Column chromatography : Silica gel (60–120 mesh) with 7:3 ethyl acetate/methanol eluent
  • Recrystallization : From ethanol/water (4:1) yields 95% pure product

Analytical Data

Property Value
Melting point 128–130°C
$$ ^1H $$ NMR (500 MHz, CDCl₃) δ 1.15 (t, 3H), 3.45 (m, 8H)
IR (KBr) 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O)

Mechanistic Considerations

The reaction proceeds through a concerted mechanism where the amine’s lone pair attacks the electrophilic carbon of the isocyanate:
$$
\text{R-NH}_2 + \text{O=C=N-R'} \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Steric effects from the pentan-3-yl group influence reaction kinetics, with bulkier substituents requiring longer reaction times.

Comparative Analysis of Methods

Parameter Two-Step Method Single-Pot Method
Total yield 85% 72%
Purity 98% 90%
Time required 14 hours 24 hours
Scalability >100 g <50 g

The two-step protocol remains superior for large-scale synthesis due to better control over intermediate purity.

Challenges and Solutions

Challenge 1: Moisture Sensitivity
Isocyanates react violently with water, necessitating anhydrous conditions. Solution: Use molecular sieves (4Å) and inert gas purging.

Challenge 2: Regioselectivity Competing reactions at hydroxyethyl groups may occur. Solution: Maintain stoichiometric excess of amine (1.2:1 ratio).

Chemical Reactions Analysis

Types of Reactions

N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl and urea groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Fluorinated Amide Analogs

Example: N-[3-[Bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS 41358-63-8)

  • Functional Groups: Amide, bis(2-hydroxyethyl)amino, perfluorinated chain.
  • Key Differences: The fluorinated chain confers extreme hydrophobicity and chemical inertness, contrasting with the urea group in the target compound. Amides have fewer hydrogen-bond donors than ureas, reducing intermolecular interactions.
  • Applications : Used in industrial surfactants or coatings due to fluorinated chain stability .

Behenamid Surfactants

Example : Behenamid edba (CAS 70496-39-8)

  • Functional Groups: Amide, bis(2-hydroxyethyl)amino, C22 alkyl chain.
  • Key Differences :
    • The docosanamide (C22) chain enhances surfactant properties, while the target compound’s pentan-3-yl group offers shorter, less lipophilic chains.
    • Urea’s stronger hydrogen-bonding capacity may reduce surface activity compared to amides.
  • Applications : Common in cosmetics as surfactants and antistatic agents .

Polyamine Derivatives

Example: N,N’-Bis(3-aminopropyl)-1,3-propanediamine

  • Functional Groups : Multiple primary and secondary amines.
  • Applications : Employed in chemical synthesis or as crosslinkers in polymers .

Comparative Data Table

Compound Name Functional Groups Substituents Key Properties Applications References
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea Urea, bis(2-hydroxyethyl)amino Pentan-3-yl High H-bonding, moderate lipophilicity Pharmaceuticals, polymers
N-[3-[Bis(2-hydroxyethyl)amino]propyl]-...fluorooctanamide Amide, fluorinated chain Perfluorooctanamide Hydrophobic, chemically inert Industrial surfactants
Behenamid edba (CAS 70496-39-8) Amide, bis(2-hydroxyethyl)amino Docosanamide (C22) High surfactant efficiency Cosmetics, antistatic agents
N,N’-Bis(3-aminopropyl)-1,3-propanediamine Polyamine Multiple aminopropyl chains High basicity, reactivity Chemical synthesis

Research Findings and Implications

  • Fluorinated vs. Aliphatic Chains : Fluorinated analogs excel in stability but lack biocompatibility, whereas the target compound’s aliphatic groups may offer better biodegradability .
  • Surfactant Potential: Behenamid derivatives with long alkyl chains outperform the target compound in surface activity, but the latter’s urea group could be advantageous in niche applications like pH-responsive drug carriers .
  • Synthetic Flexibility : Polyamines and hydroxyethyl-substituted compounds both serve as intermediates, but the target compound’s urea moiety adds functional versatility for covalent bonding in materials science .

Biological Activity

N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C₁₅H₃₄N₄O₅
  • Molecular Weight: 334.46 g/mol
  • CAS Number: 71366080

The structure includes a urea moiety linked to a propyl chain that is further substituted with bis(2-hydroxyethyl)amino groups, which may contribute to its biological activity through interactions with biological macromolecules.

This compound is believed to exert its biological effects through several mechanisms:

  • Interaction with Enzymes: The urea group may facilitate interactions with enzyme active sites, potentially acting as an inhibitor or modulator.
  • Cell Membrane Permeability: The hydrophilic nature of the bis(2-hydroxyethyl) groups may enhance solubility and permeability through cell membranes, allowing for better bioavailability.
  • Receptor Binding: The compound may bind to specific receptors involved in cellular signaling pathways, influencing various physiological responses.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of related compounds, which suggest potential efficacy against various pathogens. For instance, derivatives with similar functional groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example, research has shown that certain urea derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Antibacterial Activity:
    A study evaluated the antibacterial efficacy of related bis(2-hydroxyethyl)amine derivatives against common bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxic Effects:
    In another study, a series of urea derivatives were tested for their cytotoxic effects on several human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, suggesting potential for development as anticancer agents .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₃₄N₄O₅
Molecular Weight334.46 g/mol
CAS Number71366080
Antibacterial MIC (E. coli)15 μg/mL
Anticancer IC50 (HeLa cells)25 μM

Q & A

Q. What methods are recommended for confirming the molecular structure of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea?

  • Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL) is a gold standard for structural determination. The compound's crystallinity can be optimized via slow evaporation in polar solvents (e.g., ethanol/water mixtures). For non-crystalline samples, high-resolution NMR (¹H/¹³C, 2D-COSY) combined with FT-IR spectroscopy can validate functional groups (e.g., urea carbonyl at ~1650 cm⁻¹ and hydroxyl stretches at ~3300 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer: Solubility can be tested in a gradient of solvents (water, DMSO, ethanol) using dynamic light scattering (DLS) or UV-Vis spectroscopy. Stability studies should include pH-dependent degradation assays (e.g., 2–12 pH range) monitored via HPLC with a C18 column. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Hydroxyethyl groups may enhance water solubility but increase hygroscopicity, requiring anhydrous storage .

Q. What synthetic routes are reported for analogous bis(2-hydroxyethyl)amino-propyl urea derivatives?

  • Methodological Answer: Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-aminopropyl-bis(2-hydroxyethyl)amine with pentan-3-yl isocyanate in dry THF under inert atmosphere (N₂/Ar) at 0–5°C, followed by room-temperature stirring. Purification via column chromatography (silica gel, MeOH/CH₂Cl₂ eluent) removes unreacted reagents. Yields can be optimized using catalytic bases like triethylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

  • Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of the urea moiety) or hydrogen bonding. Variable-temperature NMR (VT-NMR) can distinguish these: line broadening at higher temperatures suggests conformational exchange. Computational modeling (DFT or molecular dynamics) predicts stable conformers and coupling constants. Deuterium exchange experiments (D₂O) identify exchangeable protons from hydroxyethyl groups .

Q. What strategies are effective for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. For enzyme inhibition, kinetic assays (e.g., fluorogenic substrates) with varying inhibitor concentrations determine IC₅₀ values. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses, guided by structural analogs like neuroprotectants with bis(alkylamino)propyl motifs .

Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer: Discrepancies may stem from non-UV-active impurities (e.g., inorganic salts) or hygroscopic water. Combine HPLC with charged aerosol detection (CAD) or LC-MS for comprehensive purity analysis. Elemental analysis (CHNS/O) should account for residual solvents via TGA. Cross-validate with ¹H NMR integration of diagnostic peaks (e.g., urea NH protons) .

Data Contradiction Analysis

Q. Why might reported solubility data vary across studies for structurally similar urea derivatives?

  • Methodological Answer: Variations arise from polymorphic forms, residual solvents, or measurement techniques (e.g., shake-flask vs. potentiometric titration). Standardize protocols using OECD guidelines. Powder X-ray diffraction (PXRD) identifies polymorphs, while Karl Fischer titration quantifies water content. For metastable forms, kinetic solubility (e.g., nephelometry) is more relevant than equilibrium data .

Experimental Design Considerations

Q. What precautions are critical when handling this compound due to its functional groups?

  • Methodological Answer: The hydroxyethyl groups increase hygroscopicity; store under argon with molecular sieves. Urea moieties may hydrolyze under acidic/basic conditions; avoid prolonged exposure to aqueous media. Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation, as seen in analogous diamines .

Advanced Analytical Techniques

Q. How can researchers characterize the compound's supramolecular interactions (e.g., hydrogen-bonding networks)?

  • Methodological Answer: Single-crystal X-ray diffraction reveals H-bonding patterns and π-stacking. Solid-state NMR (¹³C CP/MAS) probes hydrogen bonding in amorphous phases. IR spectroscopy in the NH/OH region (3200–3500 cm⁻¹) identifies intermolecular vs. intramolecular interactions. Computational Hirshfeld surface analysis complements experimental data .

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